

An In-depth Technical Guide to the Mechanism of Action of IACS-9571

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Compound of Interest

Compound Name: IACS-9571

Cat. No.: B15570452

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Abstract

IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of two structurally related proteins: Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). By competitively binding to the acetyl-lysine binding pockets of these bromodomains, **IACS-9571** disrupts their ability to recognize and bind to acetylated histone tails and other acetylated proteins. This interference with critical protein-protein interactions modulates gene expression programs implicated in various diseases, most notably in oncology and virology. This guide provides a comprehensive overview of the mechanism of action of **IACS-9571**, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of TRIM24 and BRPF1 Bromodomains

IACS-9571 functions as a competitive inhibitor at the bromodomain of TRIM24 and BRPF1. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification in the epigenetic regulation of gene expression.^[1]

- TRIM24 (Tripartite Motif-Containing Protein 24): Also known as TIF1 α , TRIM24 is a multifaceted protein that acts as a transcriptional co-regulator. Its C-terminal region contains

a PHD finger and a bromodomain that work in concert to read specific histone marks.[1] The TRIM24 bromodomain specifically recognizes acetylated lysine residues, such as H3K23ac, facilitating its recruitment to chromatin.[2] This recruitment can influence the transcription of target genes involved in cell proliferation, differentiation, and tumorigenesis.[1]

- **BRPF1** (Bromodomain and PHD Finger-Containing Protein 1): BRPF1 is a scaffold protein that is essential for the assembly and enzymatic activity of several histone acetyltransferase (HAT) complexes, particularly those containing MOZ (Monocytic Leukemia Zinc Finger Protein), MORF, and HBO1. The bromodomain of BRPF1 is crucial for tethering these HAT complexes to chromatin, where they acetylate histones and modulate chromatin structure to facilitate gene transcription.[1]

By occupying the acetyl-lysine binding pocket of both TRIM24 and BRPF1, **IACS-9571** prevents their interaction with acetylated histones, thereby displacing them from chromatin. This leads to altered transcription of downstream target genes.

Quantitative Data Summary

The potency and selectivity of **IACS-9571** have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of IACS-9571

Target	Assay Type	Parameter	Value (nM)	Reference
TRIM24	Isothermal	Kd	31	[1] [3]
	Titration			
	Calorimetry (ITC)			
BRPF1	Isothermal	Kd	14	[1] [3]
	Titration			
	Calorimetry (ITC)			
TRIM24	AlphaScreen	IC50	8	[4] [5]

Table 2: Cellular Activity and Selectivity of IACS-9571

Parameter	Cell Line	Value (nM)	Assay Type	Reference
Cellular Potency (EC50)	HeLa	50	AlphaLISA	[1][4]
Selectivity vs. Other Bromodomains	Fold Selectivity			
BRPF2	9	Biochemical Assay	[4][5]	
BRPF3	21	Biochemical Assay	[4][5]	
BRD4 (BET sub-family)	>7,700	Biochemical Assay	[4][5]	

Table 3: Antiproliferative Activity of IACS-9571

Cell Line	Cancer Type	Parameter	Value (μM)	Reference
CWR22Rv1	Prostate Cancer	IC50	10.82	[4]

Table 4: Pharmacokinetic Properties of IACS-9571 in Mice

Parameter	Route of Administration	Value	Reference
Oral Bioavailability (F)	Oral	29%	[3]

Signaling Pathways and Biological Consequences

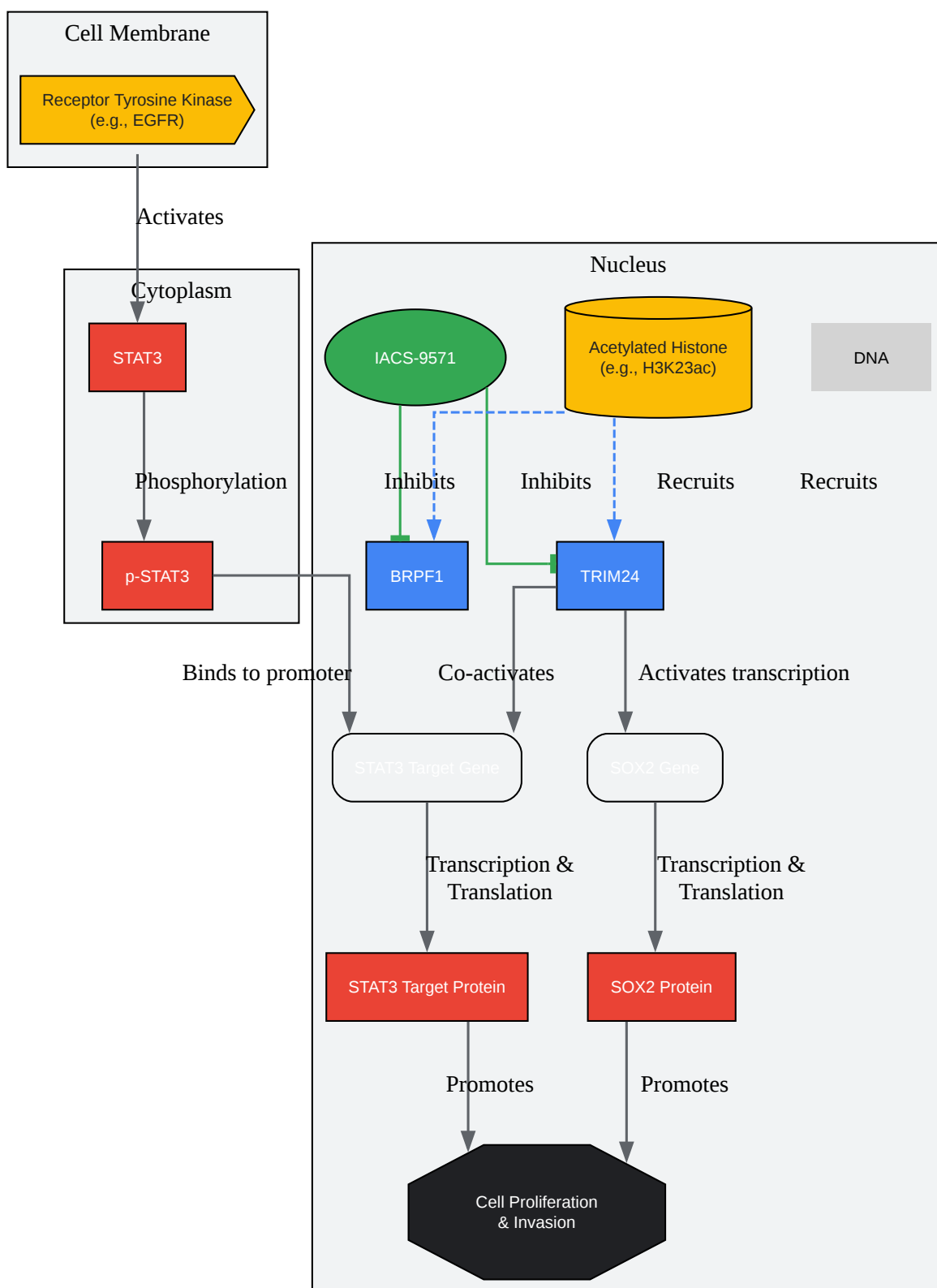
The inhibition of TRIM24 and BRPF1 by **IACS-9571** has significant downstream effects on various signaling pathways, leading to distinct biological outcomes in different disease contexts.

Role in Oncology

Both TRIM24 and BRPF1 are implicated in the pathogenesis of several cancers, making them attractive therapeutic targets.^[1]

- Glioblastoma (GBM): In GBM, TRIM24 can act as a co-activator for the transcription factor STAT3, a key player in cancer cell proliferation and survival.^{[6][7]} TRIM24 has also been shown to activate the expression of the pluripotency transcription factor SOX2, which is crucial for maintaining the stemness and invasiveness of glioblastoma stem cells.^[8] By inhibiting TRIM24, **IACS-9571** can disrupt these oncogenic signaling axes.
- Leukemia: BRPF1 is a critical component of the MOZ-HAT complex, which is frequently dysregulated in acute myeloid leukemia (AML). Inhibition of the BRPF1 bromodomain can disrupt the function of this complex, leading to altered gene expression and reduced proliferation of leukemia cells.

Below is a diagram illustrating the proposed mechanism of **IACS-9571** in glioblastoma.



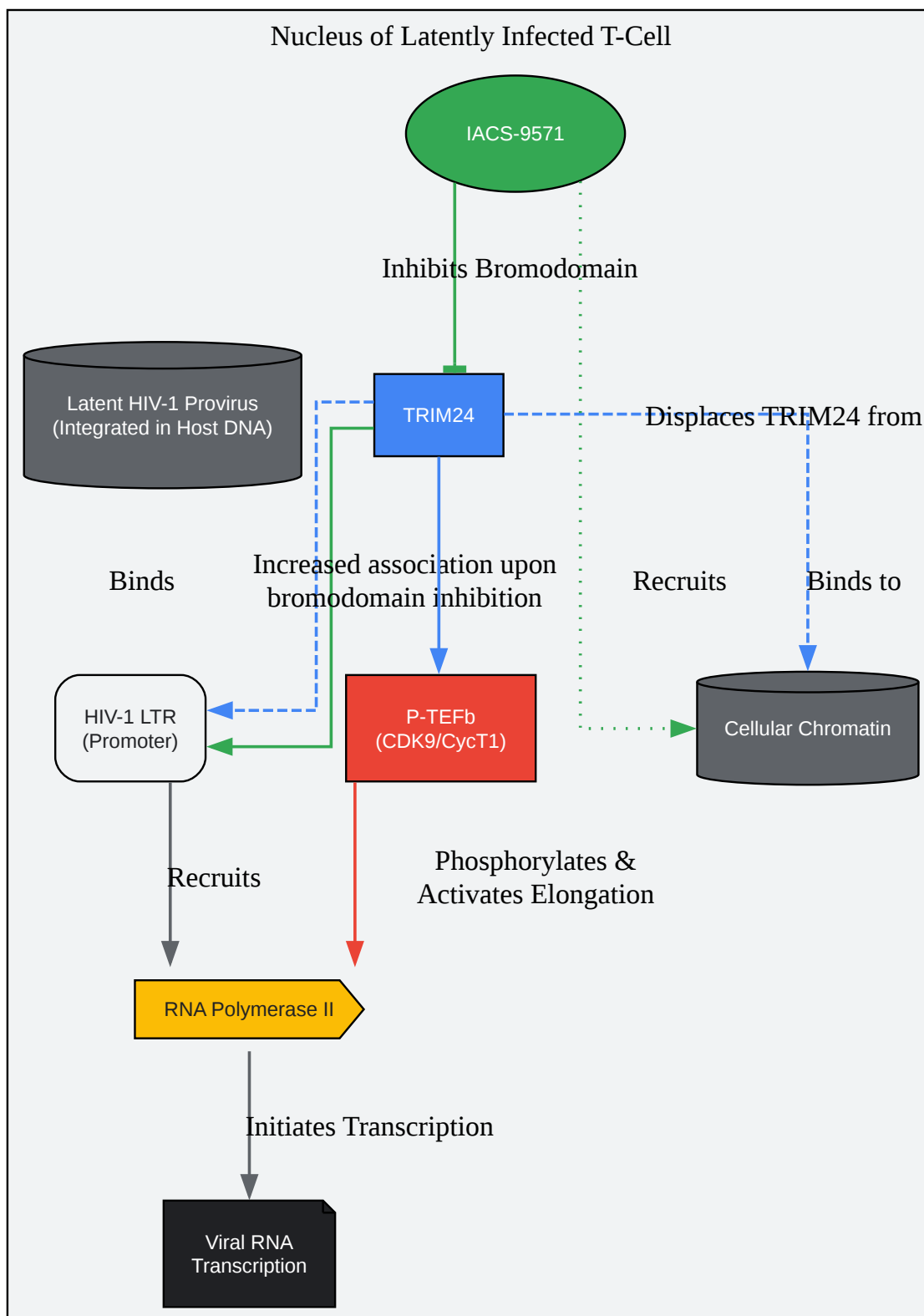
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IACS-9571 Mechanism in Glioblastoma.

Role in HIV-1 Latency Reactivation

Recent studies have unveiled a surprising role for **IACS-9571** in the context of HIV-1 infection. TRIM24 has been identified as a co-factor that is recruited to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated virus, where it promotes transcriptional elongation. [2] Paradoxically, inhibition of the TRIM24 bromodomain by **IACS-9571** has been shown to reactivate latent HIV-1 provirus.[2] This effect is thought to be due to a redistribution of TRIM24 from cellular genes to the viral LTR upon bromodomain inhibition.[2] **IACS-9571** acts synergistically with other latency-reversing agents (LRAs) to enhance viral transcription.[2]

The diagram below illustrates the proposed mechanism of **IACS-9571** in HIV-1 latency reversal.



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IACS-9571 in HIV-1 Latency Reversal.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **IACS-9571**.

AlphaScreen Biochemical Assay for TRIM24 Inhibition

This assay is used to determine the in vitro potency of compounds in disrupting the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

- Materials:
 - Recombinant His-tagged TRIM24 bromodomain protein.
 - Biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac).
 - Streptavidin-coated Donor beads (PerkinElmer).
 - Nickel Chelate Acceptor beads (PerkinElmer).
 - Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
 - **IACS-9571** or other test compounds.
 - 384-well microplates.
- Procedure:
 - Prepare serial dilutions of **IACS-9571** in assay buffer.
 - In a 384-well plate, add the test compound, His-TRIM24 protein, and biotinylated H3K23ac peptide.
 - Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.
 - Add a suspension of Ni-NTA Acceptor beads and Streptavidin Donor beads to each well.
 - Incubate the plate in the dark at room temperature for 60 minutes.

- Read the plate on an AlphaScreen-capable plate reader. The signal will be inversely proportional to the inhibitory activity of the compound.
- Calculate IC50 values from the dose-response curves.

AlphaLISA Cellular Assay for TRIM24 Target Engagement

This assay measures the ability of a compound to disrupt the interaction between TRIM24 and endogenous histone H3 within a cellular context.^{[9][10]}

- Materials:
 - HeLa cells engineered to express FLAG-tagged TRIM24.
 - **IACS-9571** or other test compounds.
 - Cell lysis buffer.
 - Anti-FLAG Acceptor beads (PerkinElmer).
 - Biotinylated anti-histone H3 antibody.
 - Streptavidin-coated Donor beads (PerkinElmer).
 - 384-well microplates.
- Procedure:
 - Seed HeLa-FLAG-TRIM24 cells in a 384-well plate and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **IACS-9571** for a specified period (e.g., 2 hours).
 - Lyse the cells directly in the wells.
 - Add a mixture of biotinylated anti-histone H3 antibody and anti-FLAG Acceptor beads to the lysate.

- Incubate to allow for antibody binding.
- Add Streptavidin-coated Donor beads.
- Incubate in the dark at room temperature.
- Read the plate on an AlphaLISA-capable plate reader.
- Calculate EC50 values from the dose-response curves.

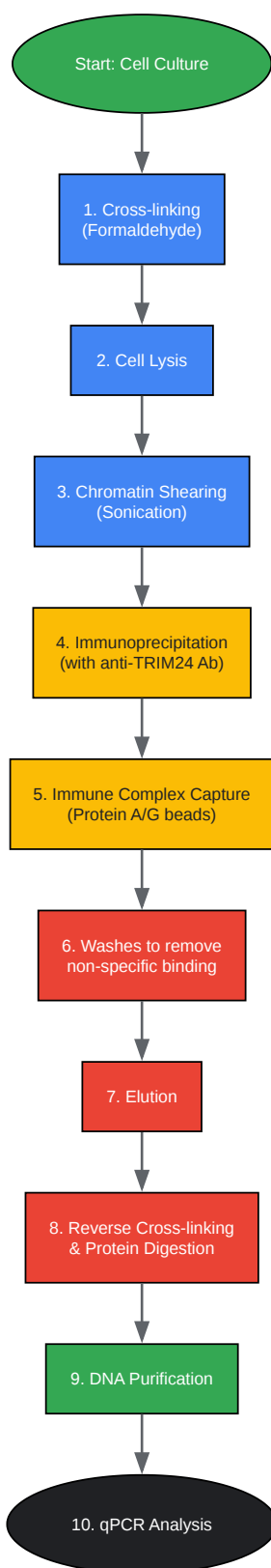
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if **IACS-9571** treatment alters the association of TRIM24 with specific genomic loci, such as the HIV-1 LTR or the promoters of cancer-related genes.[\[2\]](#)

- Materials:
 - Cells of interest (e.g., Jurkat T-cells with latent HIV-1, or glioblastoma cells).
 - **IACS-9571** or DMSO (vehicle control).
 - Formaldehyde for cross-linking.
 - Lysis and sonication buffers.
 - Anti-TRIM24 antibody or control IgG.
 - Protein A/G magnetic beads.
 - Wash buffers.
 - Elution buffer.
 - Proteinase K.
 - Reagents for DNA purification.
 - Primers for qPCR targeting specific DNA regions.

- Procedure:
 - Treat cells with **IACS-9571** or DMSO.
 - Cross-link proteins to DNA with formaldehyde.
 - Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
 - Incubate the sheared chromatin with an anti-TRIM24 antibody or control IgG overnight at 4°C.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
 - Wash the beads to remove non-specific binding.
 - Elute the complexes from the beads and reverse the cross-links by heating.
 - Treat with Proteinase K to digest proteins.
 - Purify the DNA.
 - Use the purified DNA for quantitative PCR (qPCR) with primers specific to the target genomic regions to quantify the amount of TRIM24 binding.

The workflow for a typical ChIP experiment is depicted below.



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